molecular formula C13H14N4O3 B10970014 1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-3-carboxamide

1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-3-carboxamide

Cat. No.: B10970014
M. Wt: 274.28 g/mol
InChI Key: CDHZGISQHPEYJU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and an ethyl group

Preparation Methods

The synthesis of 1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with furfural.

    Ethylation: The ethyl group is added through an alkylation reaction using ethyl halides.

    Amidation: The final step involves the formation of the amide bond through the reaction of the pyrazole derivative with an appropriate acyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the furan ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:

    ethyl 4-{[(E)-3-(2-furyl)-2-propenoyl]amino}benzoate: This compound also contains a furan ring and an ethyl group but differs in the presence of a benzoate moiety.

    (E)-3-(2-furyl)-N-(4’-{[(E)-3-(2-furyl)-2-propenoyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)-2-propenamide: This compound has a similar furan and propenoyl structure but includes a biphenyl group.

The uniqueness of 1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

1-ethyl-4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O3/c1-2-17-8-10(12(16-17)13(14)19)15-11(18)6-5-9-4-3-7-20-9/h3-8H,2H2,1H3,(H2,14,19)(H,15,18)/b6-5+

InChI Key

CDHZGISQHPEYJU-AATRIKPKSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.